Rubicordifolin
Overview
Description
Mechanism of Action
Rubicordifolin is a natural product that is produced by Rubia cordifolia, a plant of the family Rubiaceae . This compound has been shown to have cytotoxic properties in vitro .
Target of Action
It has been shown to exhibit cytotoxic activities when tested in vitro against chinese hamster lung fibroblasts, human nasopharynx carcinomas, and lymphocytic leukemia cells . This suggests that it may target cellular components or processes that are critical for cell survival and proliferation.
Mode of Action
Its cytotoxic properties suggest that it may interact with its targets in a way that inhibits cell growth or induces cell death .
Biochemical Pathways
It has been hypothesized that the dimerization of the two naphthoquinone units yields this compound . Naphthoquinones can be traced back to the shikimate pathway in plants . This suggests that this compound may affect the shikimate pathway and its downstream effects.
Result of Action
This compound has been shown to exhibit cytotoxic activities when tested in vitro . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell growth and the induction of cell death.
Biochemical Analysis
Biochemical Properties
Rubicordifolin plays a significant role in biochemical reactions, particularly due to its cytotoxic properties. It interacts with various enzymes, proteins, and other biomolecules. Studies have shown that this compound exhibits cytotoxic activities against Chinese hamster lung fibroblasts, human nasopharynx carcinomas, and lymphocytic leukemia cells . The interactions of this compound with these cells suggest that it may inhibit certain enzymes or proteins essential for cell survival, leading to cell death.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The cytotoxic properties of this compound have been demonstrated in vitro, where it exhibited significant cytotoxic activities against different cancer cell lines . This suggests that this compound may interfere with critical cellular processes, leading to cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is hypothesized that this compound exerts its effects through binding interactions with specific enzymes or proteins, leading to enzyme inhibition or activation . These interactions may result in changes in gene expression, ultimately affecting cellular function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, but its cytotoxic effects can vary depending on the duration of exposure . Long-term exposure to this compound in in vitro studies has demonstrated sustained cytotoxic effects, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits cytotoxic effects without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. Although the exact metabolic pathways of this compound have not been fully elucidated, it is hypothesized that it may undergo biotransformation through oxidation, reduction, and conjugation reactions . These metabolic processes may influence the bioavailability and efficacy of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is likely that this compound interacts with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells may play a crucial role in its cytotoxic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is hypothesized that this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within cells may influence its interactions with biomolecules and its overall cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The first synthesis of rubicordifolin was accomplished in 2004 . The synthetic route involves a series of reactions, including cyclization, prenylation, methylation, and oxidation . The synthesis is inspired by the proposed dimerization of two naphthoquinone units, which is facilitated by phenylboronic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of advanced organic synthesis techniques to achieve the desired product. The process may include the isolation of the compound from natural sources followed by purification and structural elucidation .
Chemical Reactions Analysis
Types of Reactions: Rubicordifolin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
Rubicordifolin has significant applications in scientific research due to its cytotoxic properties . Some of the key applications include:
Comparison with Similar Compounds
Properties
IUPAC Name |
methyl 5-hydroxy-2-[(12R,13R,15R)-8-hydroxy-12-(2-hydroxypropan-2-yl)-15-methyl-10-oxo-11,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8-pentaen-15-yl]benzo[g][1]benzofuran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O9/c1-32(2,38)29-20-14-33(3,42-28-18-12-8-6-10-16(18)26(35)24(22(20)28)31(37)41-29)21-13-19-23(30(36)39-4)25(34)15-9-5-7-11-17(15)27(19)40-21/h5-13,20,29,34-35,38H,14H2,1-4H3/t20-,29-,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZRMYBQJYWXBR-CXUYDDCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(OC(=O)C3=C(C4=CC=CC=C4C(=C23)O1)O)C(C)(C)O)C5=CC6=C(O5)C7=CC=CC=C7C(=C6C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]2[C@@H](OC(=O)C3=C(C4=CC=CC=C4C(=C23)O1)O)C(C)(C)O)C5=CC6=C(O5)C7=CC=CC=C7C(=C6C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O9 | |
Record name | Rubicordifolin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Rubicordifolin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030377 | |
Record name | Rubicordifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849699-55-4 | |
Record name | Naphtho[1,2-b]furan-4-carboxylic acid, 5-hydroxy-2-[(2R,3aR,4R)-2,3,3a,6-tetrahydro-7-hydroxy-4-(1-hydroxy-1-methylethyl)-2-methyl-6-oxo-4H-benzo[h]pyrano[3,4,5-de]-1-benzopyran-2-yl]-, methyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849699-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rubicordifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849699554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rubicordifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RUBICORDIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCR8BY5KW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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